molecular formula C24H24N4O4 B2380474 3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 953243-30-6

3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2380474
CAS No.: 953243-30-6
M. Wt: 432.48
InChI Key: SCGQDEVUIKUFHJ-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This compound demonstrates high specificity for ALK5 over other closely related kinases, making it a valuable chemical probe for dissecting the complex roles of the TGF-β signaling pathway in physiological and pathological processes. The primary research application of this inhibitor is in the investigation of TGF-β-driven epithelial-to-mesenchymal transition (EMT), a key mechanism in cancer metastasis and fibrosis. By selectively blocking ALK5 kinase activity, it prevents the phosphorylation of downstream SMAD proteins (SMAD2/3), thereby modulating gene expression programs critical for cell proliferation, differentiation, and migration. Researchers utilize this compound in vitro to study its effects on inhibiting tumor cell invasion and in models of fibrotic diseases, including renal, pulmonary, and hepatic fibrosis, where aberrant TGF-β signaling is a well-established driver (Source: PubMed) . Its structure, featuring the imidazo[1,2-b]pyridazine scaffold, is recognized as a privileged chemotype for designing potent kinase inhibitors targeting the TGF-β pathway (Source: Journal of Medicinal Chemistry) .

Properties

IUPAC Name

3,4-diethoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-4-31-20-11-8-17(14-21(20)32-5-2)24(29)25-18-9-6-16(7-10-18)19-15-28-22(26-19)12-13-23(27-28)30-3/h6-15H,4-5H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGQDEVUIKUFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.

    Substitution Reactions:

    Coupling Reactions: The phenyl ring is then coupled with the imidazo[1,2-b]pyridazine core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Benzamide: Finally, the benzamide moiety is introduced through amidation reactions, where the amine group reacts with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and diethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine ring, potentially converting it to a more saturated heterocyclic system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) for electrophilic substitution; nucleophiles like sodium methoxide (NaOCH₃) for nucleophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of more saturated heterocyclic systems.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs to 3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide exhibit potent anticancer properties. The imidazo[1,2-b]pyridazine structure is particularly noted for its ability to inhibit specific kinases involved in cancer cell proliferation.

Case Study: Inhibition of Kinase Activity

In a study examining the effects of related compounds on cancer cell lines, it was found that the imidazo[1,2-b]pyridazine derivatives could inhibit the activity of various kinases associated with tumor growth. The results demonstrated a dose-dependent response in cell viability assays.

Neurological Applications

The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that it may enhance neuroprotective pathways and reduce neuroinflammation.

Table 2: Neurological Studies Overview

Study FocusFindingsReference
NeuroprotectionReduced neuronal apoptosis
Anti-inflammatory EffectsDecreased levels of pro-inflammatory cytokines

Enzyme Modulation

The compound has been shown to interact with various enzymes, including those involved in metabolic pathways. This interaction can lead to increased levels of NAD+ in cells, which is crucial for energy metabolism and cellular repair mechanisms.

Case Study: NAD+ Modulation

A recent investigation into NAD+ levels following treatment with this compound showed a significant increase compared to control groups, suggesting its potential utility in metabolic disorders where NAD+ levels are compromised.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-b]pyridazine moiety is known to bind to specific sites on proteins, altering their activity. This can lead to inhibition or activation of enzymatic pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, heterocyclic cores, and inferred pharmacological implications.

Substituent Effects on the Benzamide Core
Compound Name Substituents on Benzamide Key Heterocycle Molecular Formula Molecular Weight Potential Impact
Target Compound 3,4-diethoxy 6-Methoxyimidazo[1,2-b]pyridazine C₂₄H₂₆N₄O₄ 458.50 g/mol Enhanced lipophilicity and metabolic stability due to ethoxy groups; methoxy may improve solubility.
3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide 3,4-difluoro, 2-fluoro 6-Methoxyimidazo[1,2-b]pyridazine C₂₀H₁₃F₃N₄O₂ 398.34 g/mol Fluorine increases electronegativity and membrane permeability; trifluoro substitution may reduce metabolic stability.
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl ester Pyridazine C₂₂H₂₂N₄O₂ 386.44 g/mol Ester group may confer prodrug properties; pyridazine lacks fused ring system, potentially reducing binding affinity.

Key Observations :

  • Ethoxy vs. Fluoro : The target compound’s diethoxy groups likely improve solubility compared to the fluorinated analog , but fluorinated compounds may exhibit stronger target binding due to electronegativity.
  • Heterocyclic Core : The imidazopyridazine in the target compound and ’s analog offers a fused bicyclic system, which may enhance π-π stacking and kinase inhibition compared to pyridazine (I-6230) or isoxazole (I-6273) .
Heterocyclic Core Modifications
Compound Name Heterocycle Structural Features Pharmacological Inference
Target Compound Imidazo[1,2-b]pyridazine Fused bicyclic, methoxy at C6 Potential kinase inhibition via ATP-binding pocket interaction.
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Methylisoxazole Monocyclic, oxygen-containing Reduced aromaticity may limit target engagement compared to fused systems.
7a-c (Benzo[b][1,4]oxazin-3(4H)-one derivatives) Benzooxazine Oxygen-rich, non-fused May exhibit antioxidant activity but lower enzymatic selectivity.

Key Observations :

  • Fused vs. Monocyclic Systems: The imidazopyridazine’s fused structure (target compound) likely confers superior binding to kinases or proteases compared to isoxazole (I-6273) or pyridazine (I-6230) .
  • Electron-Donating Groups : The 6-methoxy group on imidazopyridazine may enhance solubility and hydrogen-bonding capacity, critical for oral bioavailability.

Research Findings and Implications

  • Synthetic Feasibility : highlights the use of cesium carbonate and DMF for synthesizing complex heterocycles, suggesting similar conditions may apply to the target compound .
  • Contradictions : While fluorine () enhances permeability, excessive fluorination may increase toxicity risks, whereas ethoxy groups balance solubility and safety .

Biological Activity

3,4-Diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H24N4O3
  • CAS Number : 953243-30-6

The compound features a benzamide core substituted with diethoxy and imidazo[1,2-b]pyridazine moieties, which are known for various pharmacological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, imidazo[1,2-b]pyridazine derivatives have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Antimicrobial Activity

In vitro studies suggest that the compound may possess antimicrobial properties. Similar imidazo derivatives have shown efficacy against a range of bacterial and fungal strains. The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

The neuroprotective potential of related compounds has been explored in models of neurodegenerative diseases. These compounds may exert their effects through antioxidant activity and modulation of neurotransmitter systems, particularly dopamine receptors . This suggests a possible application in treating conditions like Parkinson's disease or schizophrenia.

Study on Anticancer Activity

A study conducted on a series of imidazo[1,2-b]pyridazine derivatives demonstrated that modifications to the benzamide structure significantly enhanced cytotoxicity against human cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range .

CompoundIC50 (μM)Cell Line
Compound A5.0MCF-7 (breast cancer)
Compound B7.5A549 (lung cancer)
This compound6.0HeLa (cervical cancer)

Neuroprotective Study

In a neuroprotection model using primary neuronal cultures exposed to oxidative stress, related compounds demonstrated significant reductions in cell death compared to controls. The protective effects were attributed to the activation of Nrf2 pathways leading to increased antioxidant enzyme expression .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Interaction with dopamine receptors suggests potential effects on neurotransmitter signaling.
  • Oxidative Stress Reduction : The ability to scavenge free radicals contributes to its neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, and how are intermediates characterized?

  • The synthesis typically involves sequential functionalization of the imidazo[1,2-b]pyridazine core followed by coupling with the benzamide moiety. For example:

  • Step 1 : Formation of the 6-methoxyimidazo[1,2-b]pyridazin-2-yl group via cyclization of pyridazine precursors under basic conditions .
  • Step 2 : Suzuki-Miyaura cross-coupling to attach the phenyl group to the imidazo-pyridazine scaffold .
  • Step 3 : Amidation of the phenyl group with 3,4-diethoxybenzoyl chloride under anhydrous conditions .
    • Characterization : Intermediates are validated using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Purity is confirmed via HPLC (>95%) .

Q. Which structural features of this compound influence its reactivity and solubility?

  • The 3,4-diethoxybenzamide moiety enhances lipophilicity, impacting membrane permeability, while the 6-methoxyimidazo[1,2-b]pyridazine core contributes to π-π stacking interactions with biological targets .
  • Solubility : Ethoxy and methoxy groups improve solubility in polar aprotic solvents (e.g., DMSO), critical for in vitro assays .

Q. What analytical techniques are essential for confirming the compound’s identity and purity?

  • Primary Methods :

  • NMR Spectroscopy : Assigns proton and carbon environments, detecting regioisomeric impurities .
  • HPLC : Quantifies purity and monitors degradation products under stress conditions (e.g., heat, light) .
    • Supplementary Data : X-ray crystallography (if crystalline) or FT-IR for functional group verification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the coupling of the benzamide moiety?

  • Critical Parameters :

  • Catalyst : Use Pd(PPh3_3)4_4 for Suzuki coupling (0.5–2 mol%, 80–100°C) to minimize side reactions .
  • Solvent : Toluene/ethanol mixtures (3:1 v/v) balance reactivity and solubility .
  • Base : K2_2CO3_3 (2 eq.) ensures deprotonation without hydrolyzing sensitive groups .
    • Yield Optimization : Reaction monitoring via TLC (hexane/EtOAc 7:3) and iterative adjustment of equivalents reduces unreacted starting material .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) during characterization?

  • Case Example : Discrepancies in 1H^1H-NMR aromatic signals may arise from tautomerism in the imidazo-pyridazine core.
  • Resolution Strategies :

  • Perform variable-temperature NMR to identify dynamic equilibria .
  • Cross-validate with 15N^{15}N-NMR or computational modeling (DFT) to assign tautomeric forms .

Q. What experimental designs are suitable for evaluating this compound’s biological activity?

  • Target Selection : Prioritize kinases or phosphodiesterases (PDEs) based on structural analogs (e.g., imidazo[1,2-a]pyridines in PDE inhibition ).
  • Assay Design :

  • In vitro : Enzymatic inhibition assays (IC50_{50} determination) with positive controls (e.g., rolipram for PDE4) .
  • Cellular Uptake : LC-MS/MS quantification in cell lysates after 24-hour exposure .

Q. How can computational models predict the compound’s pharmacokinetic (PK) profile?

  • Methods :

  • QSAR Models : Correlate logP and topological polar surface area (TPSA) with absorption (e.g., SwissADME prediction) .
  • Molecular Docking : Identify binding poses in CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability .
    • Validation : Compare in silico predictions with in vivo PK studies in rodent models .

Q. What strategies mitigate stability issues during long-term storage?

  • Conditions : Store at -20°C in amber vials under argon to prevent oxidation of the diethoxy groups .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

  • Systematic Modifications :

  • Replace 3,4-diethoxy with 3,4-difluoro to assess electronic effects on target binding .
  • Vary the imidazo-pyridazine substituents (e.g., 6-ethoxy vs. 6-methoxy) to probe steric tolerance .
    • Data Analysis : Use IC50_{50} trends and molecular dynamics simulations to prioritize derivatives .

Methodological Notes

  • Data Interpretation : Cross-reference spectral data with PubChem entries (e.g., CID 12345678) to resolve ambiguities .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .

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